molecular formula C16H26N4O4 B11787074 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate

5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate

Cat. No.: B11787074
M. Wt: 338.40 g/mol
InChI Key: MHULTZKUQUXVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of various substituents. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-O-tert-butyl 1-O-ethyl 3-amino-6-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-7-23-15(22)20-12-10(13(17)18-20)8-19(11(12)9(2)3)14(21)24-16(4,5)6/h9,11H,7-8H2,1-6H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHULTZKUQUXVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(CN(C2C(C)C)C(=O)OC(C)(C)C)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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